Cas no 21917-86-2 (5,6,7,8-tetrahydroisoquinolin-5-one)

5,6,7,8-Tetrahydroisoquinolin-5-one is a heterocyclic compound featuring a partially saturated isoquinoline scaffold with a ketone functionality at the 5-position. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid yet flexible core allows for selective functionalization, making it valuable for constructing complex alkaloids and medicinal compounds. The ketone group provides a reactive site for further derivatization, enabling the introduction of diverse substituents. High purity and stability under standard conditions enhance its utility in research and industrial applications. Its synthetic accessibility and structural features make it a preferred choice for exploring structure-activity relationships in drug discovery.
5,6,7,8-tetrahydroisoquinolin-5-one structure
21917-86-2 structure
Product Name:5,6,7,8-tetrahydroisoquinolin-5-one
CAS No:21917-86-2
MF:C9H9NO
MW:147.173862218857
MDL:MFCD08235026
CID:51913
PubChem ID:10931584
Update Time:2025-10-30

5,6,7,8-tetrahydroisoquinolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 7,8-Dihydroisoquinolin-5(6H)-one
    • 5(6H)-ISOQUINOLINONE,7,8-DIHYDRO-
    • 7,8-Dihydro-6H-isoquinolin-5-one
    • 5-oxo-5,6,7,8-tetrahydroisoquinoline
    • 6,7-dihydroisoquinolin-5(8H)-one
    • 7,8-DIHYDRO-5(6H)-ISOQUINOLINONE
    • 7,8-Dihydro-6H-isochinolin-5-on
    • 5,6,7,8-tetrahydroisoquinolin-5-one
    • 21917-86-2
    • CHEMBL3585999
    • A815753
    • CS-W022523
    • 5(6H)-ISOQUINOLINONE, 7,8-DIHYDRO-
    • AGSMKBYNAKIVTB-UHFFFAOYSA-N
    • FT-0648963
    • Y10029
    • AM20050957
    • MFCD08235026
    • WAA91786
    • AKOS006284255
    • AB43737
    • DTXSID10448696
    • EN300-138024
    • SCHEMBL2877256
    • SY011560
    • AS-55118
    • DB-080721
    • 5(6H)-Isoquinolinone,7,8-dihydro
    • MDL: MFCD08235026
    • Inchi: 1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2
    • InChI Key: AGSMKBYNAKIVTB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CN=CC=2CCC1

Computed Properties

  • Exact Mass: 147.06800
  • Monoisotopic Mass: 147.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Density: 1.168
  • Boiling Point: 287.395 °C at 760 mmHg
  • Flash Point: 287.395 °C at 760 mmHg
  • Refractive Index: 1.569
  • PSA: 29.96000
  • LogP: 1.60060

5,6,7,8-tetrahydroisoquinolin-5-one Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,6,7,8-tetrahydroisoquinolin-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189007137-1g
7,8-Dihydroisoquinolin-5(6H)-one
21917-86-2 97%
1g
$263.52 2023-09-02
Fluorochem
070465-250mg
7,8-Dihydroisoquinolin-5(6H)-one
21917-86-2 95%
250mg
£186.00 2022-03-01
Fluorochem
070465-1g
7,8-Dihydroisoquinolin-5(6H)-one
21917-86-2 95%
1g
£479.00 2022-03-01
Fluorochem
070465-5g
7,8-Dihydroisoquinolin-5(6H)-one
21917-86-2 95%
5g
£1794.00 2022-03-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0471-1g
7,8-Dihydro-6H-isoquinolin-5-one
21917-86-2 96%
1g
2120.11CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0471-5g
7,8-Dihydro-6H-isoquinolin-5-one
21917-86-2 96%
5g
8056.4CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0471-500mg
7,8-Dihydro-6H-isoquinolin-5-one
21917-86-2 96%
500mg
1484.07CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0471-250mg
7,8-Dihydro-6H-isoquinolin-5-one
21917-86-2 96%
250mg
1170.3CNY 2021-05-08
Chemenu
CM128268-1g
7,8-dihydroisoquinolin-5(6H)-one
21917-86-2 97%
1g
$282 2021-08-05
Chemenu
CM128268-5g
7,8-dihydroisoquinolin-5(6H)-one
21917-86-2 97%
5g
$904 2021-08-05

5,6,7,8-tetrahydroisoquinolin-5-one Production Method

5,6,7,8-tetrahydroisoquinolin-5-one Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:21917-86-2)7,8-DIHYDROISOQUINOLIN-5(6H)-ONE
Order Number:sfd8489
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21917-86-2)5,6,7,8-tetrahydroisoquinolin-5-one
Order Number:A815753
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):1604.0/346.0
Email:sales@amadischem.com

5,6,7,8-tetrahydroisoquinolin-5-one Related Literature

Additional information on 5,6,7,8-tetrahydroisoquinolin-5-one

Recent Advances in the Study of 5,6,7,8-Tetrahydroisoquinolin-5-one (CAS: 21917-86-2) in Chemical Biology and Pharmaceutical Research

The compound 5,6,7,8-tetrahydroisoquinolin-5-one (CAS: 21917-86-2) has recently emerged as a significant focus in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, belonging to the isoquinoline family, has demonstrated remarkable versatility in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. Recent studies have explored its role as a privileged structure in drug discovery, with particular attention to its pharmacokinetic properties and binding affinities to various biological targets.

Structural analysis of 21917-86-2 reveals its bicyclic framework containing a partially saturated isoquinoline core with a ketone functionality at the 5-position. This molecular architecture provides multiple sites for chemical modification, making it an attractive template for structure-activity relationship (SAR) studies. Recent synthetic approaches have focused on developing efficient routes to access this scaffold and its derivatives, with particular emphasis on asymmetric synthesis methods to obtain enantiomerically pure forms for biological evaluation.

In pharmacological research, 5,6,7,8-tetrahydroisoquinolin-5-one derivatives have shown promising activity across multiple therapeutic areas. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing selective monoamine oxidase B (MAO-B) inhibitors with potential applications in neurodegenerative disorders. The research team optimized several derivatives showing nanomolar inhibition constants and excellent selectivity profiles over MAO-A, suggesting potential for Parkinson's disease treatment.

Recent advancements in computational chemistry have enabled more precise predictions of the compound's binding modes with biological targets. Molecular docking studies and molecular dynamics simulations have provided insights into the key interactions between 21917-86-2 derivatives and their protein targets, facilitating rational drug design approaches. These computational tools have been particularly valuable in understanding the compound's interactions with G-protein coupled receptors (GPCRs) and various enzymatic binding sites.

The metabolic stability and pharmacokinetic properties of 5,6,7,8-tetrahydroisoquinolin-5-one derivatives have been extensively investigated in recent preclinical studies. Research published in Drug Metabolism and Disposition (2024) reported improved blood-brain barrier penetration for certain fluorinated derivatives while maintaining favorable metabolic stability profiles. These findings are particularly significant for CNS-targeted drug development programs utilizing this scaffold.

Emerging applications of this compound family extend beyond traditional small molecule therapeutics. Recent work in chemical biology has explored its use as a molecular probe for studying protein-ligand interactions and as a building block for targeted drug delivery systems. The compound's fluorescence properties have also been investigated for potential diagnostic applications, particularly in imaging studies related to neurological disorders.

Future research directions for 21917-86-2 derivatives appear promising, with several pharmaceutical companies including this scaffold in their discovery pipelines. Current challenges being addressed include further optimization of selectivity profiles and improvement of synthetic accessibility for large-scale production. The continued exploration of this versatile scaffold is expected to yield novel therapeutic candidates in the coming years, particularly in areas of unmet medical need such as neurodegenerative diseases and psychiatric disorders.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:21917-86-2)7,8-DIHYDROISOQUINOLIN-5(6H)-ONE
sfd8489
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:21917-86-2)5,6,7,8-tetrahydroisoquinolin-5-one
A815753
Purity:99%/99%
Quantity:25g/5g
Price ($):1604.0/346.0
Email